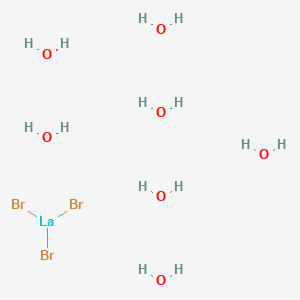
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) is a chemical compound with the molecular formula C10H10Na2O6S and a molecular weight of 304.23 g/mol . This compound is characterized by its thiophene ring substituted with ethoxycarbonyl groups at the 2 and 5 positions and sodium ions at the 3 and 4 positions. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) typically involves the reaction of thiophene derivatives with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions on the thiophene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels required for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethoxycarbonyl groups to alcohols or other reduced forms.
Substitution: The sodium ions can be substituted with other cations or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism by which Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxycarbonyl groups and thiophene ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,5-dicarboxythiophene-3,4-bis(olate)
- Sodium 2,5-bis(methoxycarbonyl)thiophene-3,4-bis(olate)
- Sodium 2,5-bis(acetoxycarbonyl)thiophene-3,4-bis(olate)
Uniqueness
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) is unique due to its specific substitution pattern and the presence of ethoxycarbonyl groups. These features confer distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
disodium;2,5-bis(ethoxycarbonyl)thiophene-3,4-diolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S.2Na/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2;;/h11-12H,3-4H2,1-2H3;;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSQVUZNLOEFFP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Na2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715602 |
Source


|
| Record name | Disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-56-5 |
Source


|
| Record name | Disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B577003.png)








